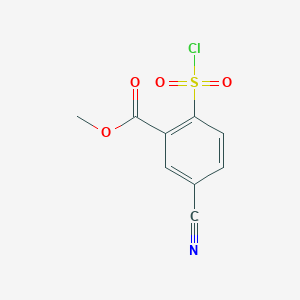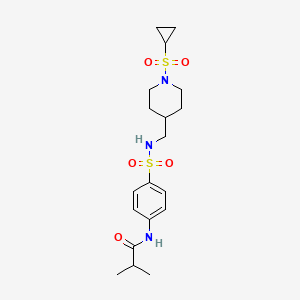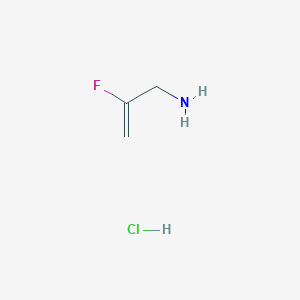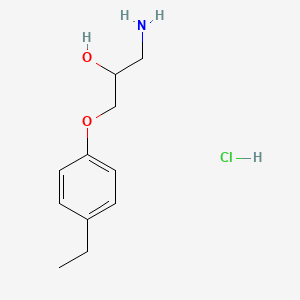
Methyl 2-(chlorosulfonyl)-5-cyanobenzoate
カタログ番号 B2372306
CAS番号:
1909316-62-6
分子量: 259.66
InChIキー: HVXSDFKNJRABFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(chlorosulfonyl)-5-cyanobenzoate” is a chemical compound that can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments .
Synthesis Analysis
The synthesis of similar compounds involves reacting 2-nitro-3-methyl benzoate (II), benzyl isothiourea hydrochloride (III) and alkali in a solvent A to obtain a benzyl thioether Intermediate (IV), extracting with a solvent B after the reaction is finished, and directly using for oxidation reaction to obtain 2-chlorosulfonyl-3-methyl benzoate (I) . This method has the advantages of simple process, easily obtained raw materials, lower cost, higher yield and suitability for industrial production .Molecular Structure Analysis
The structure of similar compounds is represented as ClS(O)2-N=C=O. It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O). Because of its resulting electrophilicity, the use of these compounds in chemical synthesis requires relatively inert solvents such as chlorocarbons, acetonitrile, and ethers .Chemical Reactions Analysis
The molecule has two electrophilic sites, the carbon and the S(VI) center . These compounds have been employed for the preparation of β-lactams , some of which are medicinally important. Thus, alkenes undergo a [2+2]-cycloaddition to give the sulfonamide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point range of 62 - 63 °C / 143.6 - 145.4 °F .科学的研究の応用
Efficient Synthesis Methods
- Continuous-Flow Diazotization : An efficient synthesis method for methyl 2-(chlorosulfonyl)benzoate was developed, utilizing continuous-flow diazotization of methyl 2-aminobenzoate. This method significantly reduces side reactions, such as hydrolysis, even in high concentrations of hydrochloric acid, showcasing the potential of inhibiting parallel side reactions in flow reactors (Yu et al., 2016).
Chemical Reactions and Derivatives
- Formation of Chlorosulfonyl Derivatives : The synthesis of 6-chlorosulfonyl derivatives from benzoxazolin-2-one and its 3-methyl derivative, treated with chlorosulfonic acid, leads to the formation of various compounds including 2-oxobenzoxazoline-6-sulfonic acids and amides, demonstrating versatile chemical reactions involving chlorosulfonylation (Karimova et al., 2011).
Photoreactions in Organic Chemistry
- Photoreactions of Alkoxymethyl and Benzoate Derivatives : Research on 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones and similar compounds reveals their potential in organic synthesis, particularly in photoreactions leading to various products like indanone derivatives and lactones. This emphasizes the selectivity and utility of such photoreactions in synthetic organic chemistry (Plíštil et al., 2006).
Drug Degradation and Analysis
- Drug Degradation Study : A study focused on the high-performance liquid chromatography method for determining mebendazole and its degradation product, identifying 2-amino-5-benzoylbenzimidazole as a major degradation product. This research is crucial for the stability analysis of pharmaceuticals (Al-Kurdi et al., 1999).
Biological and Pharmacological Applications
- Pharmacological Activity of Derivatives : The study of 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide reveals its potential as a positive allosteric modulator of AMPA receptors. This research highlights the pharmacological significance of such compounds, especially in the context of their stability and blood-brain barrier permeability (Citti et al., 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 2-chlorosulfonyl-5-cyanobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4S/c1-15-9(12)7-4-6(5-11)2-3-8(7)16(10,13)14/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXSDFKNJRABFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909316-62-6 |
Source


|
| Record name | methyl 2-(chlorosulfonyl)-5-cyanobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Fluoro allyl amine hydrochloride
322637-47-8


![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2372225.png)



![N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2372232.png)
![4-[(Dimethylamino)methyl]benzene-1-carboximidamide](/img/structure/B2372234.png)
![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-N-(1-ethylpiperidin-3-yl)prop-2-enamide](/img/structure/B2372236.png)




![N-Tert-butyl-2-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide](/img/structure/B2372243.png)
